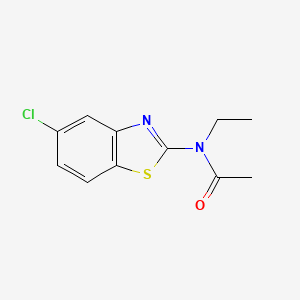
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, also known as 4-CPVP, is a synthetic cathinone that has recently gained popularity as a designer drug. It is structurally similar to other synthetic cathinones, such as alpha-PVP and MDPV, and is often sold as a replacement for these substances. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of 4-CPVP.
Mecanismo De Acción
The exact mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal, euphoria, and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one are similar to other synthetic cathinones. It has been shown to increase heart rate, blood pressure, body temperature, and respiration rate. It can also cause sweating, anxiety, agitation, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its ability to mimic the effects of other synthetic cathinones, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its limited availability and the potential risks associated with handling and using synthetic cathinones.
Direcciones Futuras
There is a need for further research on the synthesis, mechanism of action, and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. Additionally, studies are needed to determine the long-term effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one use, as well as its potential for addiction and abuse. Future research may also focus on developing new synthetic cathinones based on the structure of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, in order to better understand the relationship between chemical structure and physiological effects.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydroisoquinoline in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then reacted with propionyl chloride to form 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one.
Aplicaciones Científicas De Investigación
Research on 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been limited, but it has been shown to have similar effects to other synthetic cathinones, such as increased dopamine and norepinephrine release. This suggests that 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one may have similar stimulant and euphoric effects as other cathinones.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-6,8-9H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKVQCPMYIVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)